5-butyl-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
- The compound’s IUPAC name is 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
- It has a molecular weight of 186.17 g/mol.
- The structural formula consists of a fused benzofuro[3,2-d]pyrimidin-4-ol ring system.
- At room temperature, it exists as a powder.
- Its CAS number is 39786-36-2 .
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for this specific compound are not readily available in the literature. it’s synthesized through multi-step processes involving cyclization reactions.
- Industrial production methods may vary, but they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would be derivatives of the parent structure.
Scientific Research Applications
- In chemistry, it could serve as a building block for novel heterocyclic compounds.
- In biology, researchers might explore its interactions with enzymes or receptors.
- Medicinally, investigations could focus on potential therapeutic effects.
- In industry, it might find use as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism remains speculative due to limited data.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Similar compounds include:
2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid: (CAS: 257613-44-8).
5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one: (CAS: 892300-30-0).
- The uniqueness of our compound lies in its fused benzofuro[3,2-d]pyrimidin-4-ol ring system.
Remember that further research is essential to uncover additional details about this intriguing compound
Properties
Molecular Formula |
C20H27N3O2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
5-butyl-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C20H27N3O2S/c1-6-7-8-23-15(9-12(2)3)22-17-16-14(11-25-5)10-13(4)21-19(16)26-18(17)20(23)24/h10,12H,6-9,11H2,1-5H3 |
InChI Key |
DJJGCYZAGBFMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)SC3=NC(=CC(=C23)COC)C)CC(C)C |
Origin of Product |
United States |
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